molecular formula C24H30N4O3 B11371451 N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11371451
M. Wt: 422.5 g/mol
InChI Key: KGVLNQJQJOJCOE-UHFFFAOYSA-N
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Description

N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide: is a complex organic compound that features a benzimidazole core, a piperidine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Mechanism of Action

The mechanism of action of N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide: can be compared with other similar compounds:

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H30N4O3/c1-3-28-22-12-7-18(15-21(22)26-23(28)16-27-13-5-4-6-14-27)25-24(29)17-31-20-10-8-19(30-2)9-11-20/h7-12,15H,3-6,13-14,16-17H2,1-2H3,(H,25,29)

InChI Key

KGVLNQJQJOJCOE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CN4CCCCC4

Origin of Product

United States

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